molecular formula C8H4F4O B1346555 3-(Trifluoromethyl)benzoyl fluoride CAS No. 328-99-4

3-(Trifluoromethyl)benzoyl fluoride

Cat. No.: B1346555
CAS No.: 328-99-4
M. Wt: 192.11 g/mol
InChI Key: LTHOSILCKUBBIS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoyl fluoride is a useful research compound. Its molecular formula is C8H4F4O and its molecular weight is 192.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)benzoyl fluoride
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InChI

InChI=1S/C8H4F4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTHOSILCKUBBIS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4F4O
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DSSTOX Substance ID

DTXSID1059816
Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Molecular Weight

192.11 g/mol
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CAS No.

328-99-4
Record name 3-(Trifluoromethyl)benzoyl fluoride
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Record name 3-(Trifluoromethyl)benzoyl fluoride
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Record name 3-(Trifluoromethyl)benzoyl fluoride
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Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Record name Benzoyl fluoride, 3-(trifluoromethyl)-
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Record name 3-(trifluoromethyl)benzoyl fluoride
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Record name 3-(TRIFLUOROMETHYL)BENZOYL FLUORIDE
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Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Benzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a key analytical tool for confirming the structure of 3-(Trifluoromethyl)benzoyl fluoride (B91410). The spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acyl fluoride would appear significantly downfield. The carbon of the trifluoromethyl group would be visible as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would present as a set of signals in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of both the -COF and -CF3 groups. nih.govguidechem.com

¹H NMR spectroscopy would show signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring. The splitting patterns and coupling constants of these protons would be complex due to their meta- and ortho- relationships and would be influenced by the substituents. chemicalbook.com

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 3-(Trifluoromethyl)benzoyl fluoride provides crucial information about its functional groups. A strong absorption band is expected in the region of 1800-1850 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl fluoride. This is at a higher frequency compared to acyl chlorides or bromides due to the high electronegativity of fluorine. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent, typically in the 1100-1300 cm⁻¹ region. nih.gov

Applications in Advanced Organic Synthesis

Role as a Fluorinated Building Block

3-(Trifluoromethyl)benzoyl fluoride (B91410) serves as a valuable fluorinated building block in organic synthesis. The presence of the trifluoromethyl (-CF3) group is of particular importance in the design of pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The -CF3 group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. ontosight.ai The acyl fluoride moiety is a highly reactive functional group, making it an excellent precursor for creating a variety of other functionalities, including esters, amides, and ketones, through reactions with nucleophiles.

Use in the Synthesis of Biologically Active Molecules

The dual functionality of 3-(Trifluoromethyl)benzoyl fluoride makes it a strategic intermediate in the synthesis of complex, biologically active molecules. It allows for the direct introduction of the 3-(trifluoromethyl)benzoyl moiety into a target structure. This is particularly useful in the development of new therapeutic agents and crop protection chemicals where the trifluoromethylphenyl group is a known pharmacophore. ontosight.aiinnospk.com For example, it can be used to synthesize fluorinated pharmaceuticals which often exhibit improved biological activity and pharmacokinetic profiles. ontosight.ai

Specific Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthetic sequence. nih.gov This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. nih.gov The high reactivity of the acyl fluoride group in this compound makes it a suitable reagent for LSF. It can be used to acylate complex molecules containing nucleophilic groups like amines or alcohols under mild conditions. This enables the efficient installation of the trifluoromethyl-bearing benzoyl group onto advanced intermediates or drug candidates, providing a direct path to novel fluorinated analogues. researchgate.netnih.gov

The reactivity of this compound facilitates its use in the construction of a wide array of organic scaffolds. As an acylating agent, it can participate in Friedel-Crafts acylation reactions to form trifluoromethylated benzophenones, which are themselves important structural motifs in medicinal chemistry. Furthermore, its reactions with various binucleophiles can lead to the formation of heterocyclic systems. The ability to introduce the trifluoromethylphenyl group is a key step in building diverse molecular frameworks for screening libraries in drug and materials discovery programs. researchgate.net

Derivatization Strategies Employing 3 Trifluoromethyl Benzoyl Fluoride

Formation of Acylated Derivatives

As an acyl fluoride (B91410), 3-(trifluoromethyl)benzoyl fluoride is a potent acylating agent. The strong carbon-fluorine bond makes it relatively stable and easier to handle compared to other acyl halides like acyl chlorides. beilstein-journals.org However, it maintains a high electrophilicity, comparable to activated esters, allowing for efficient reactions with various nucleophiles. beilstein-journals.org

This compound serves as a key building block for introducing the 3-(trifluoromethyl)benzoyl functional group onto different substrates. Its reaction with nucleophiles is a fundamental strategy for creating more complex derivatives. The reactivity of acyl fluorides allows them to engage with a variety of nucleophilic partners.

One significant application is in Friedel-Crafts reactions, where the acyl fluoride reacts with electron-rich aromatic compounds (aryl nucleophiles). beilstein-journals.org This C-C bond-forming reaction is typically mediated by a Lewis acid or a strong protic acid that activates the C-F bond, leading to the formation of a diaryl ketone. beilstein-journals.org This method is instrumental in synthesizing molecules with a diarylmethane or benzophenone (B1666685) core structure.

Furthermore, the acyl fluoride can react with other nucleophiles such as thiolates to form thioesters. researchgate.net Thioesters are valuable intermediates in organic synthesis, particularly in the construction of peptides and other complex natural products. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the thiolate anion attacks the electrophilic carbonyl carbon of the benzoyl fluoride, displacing the fluoride ion.

The table below summarizes the reactions of this compound with various nucleophilic substrates to introduce new functional groups.

Nucleophilic SubstrateFunctional Group IntroducedProduct Type
Amines (R-NH₂)AmideN-substituted-3-(trifluoromethyl)benzamide
Alcohols (R-OH)EsterO-alkyl-3-(trifluoromethyl)benzoate
Aryl Compounds (Ar-H)Aryl KetoneAryl-(3-(trifluoromethyl)phenyl)methanone
Thiolates (R-S⁻)ThioesterS-alkyl-3-(trifluoromethyl)benzothioate

The most common application of this compound is in the synthesis of amides and esters, which are ubiquitous functional groups in pharmaceuticals and biologically active compounds. escholarship.orgnih.gov The reaction with primary and secondary amines proceeds smoothly to yield the corresponding N-substituted 3-(trifluoromethyl)benzamides. beilstein-journals.org Similarly, reaction with alcohols or phenols in the presence of a base affords the corresponding esters. researchgate.net

Acyl fluorides are often preferred over acyl chlorides for these transformations because the reactions are typically less vigorous and can proceed with fewer side reactions. beilstein-journals.org This is particularly advantageous when dealing with sensitive substrates or for reactions where stereochemical integrity must be preserved, as acylations with acyl fluorides generally result in minimal racemization at adjacent stereocenters. beilstein-journals.org

Recent methodologies have focused on the one-pot synthesis of amides from carboxylic acids, which proceed via an in-situ generated acyl fluoride intermediate. beilstein-journals.orgbeilstein-journals.org In such a process, a carboxylic acid is first converted to the acyl fluoride, which then reacts with an amine without being isolated. beilstein-journals.orgbeilstein-journals.org This approach simplifies the synthetic procedure and often leads to high yields of the desired amide product. beilstein-journals.org The synthesis of N-trifluoromethyl amides, for instance, has been achieved from carboxylic acid derivatives via isothiocyanates in the presence of silver fluoride, highlighting the versatility of fluoride chemistry in amide bond formation. escholarship.orgnih.gov

The following table presents research findings on the synthesis of amides and esters using acyl fluorides.

Product TypeReactantsReagents/ConditionsKey Findings
AmidesCarboxylic Acids, AminesBT-SCF₃ (deoxyfluorinating agent)One-pot synthesis of amides, including dipeptides, proceeds in high yields under mild conditions via an acyl fluoride intermediate. beilstein-journals.orgbeilstein-journals.org
EstersAmides, AlcoholsFluoride catalyst (e.g., CsF)Fluoride-catalyzed esterification of amides has been developed, proceeding through a proposed acyl fluoride intermediate. researchgate.net
N-Trifluoromethyl AmidesCarboxylic Acid Halides/Esters, IsothiocyanatesSilver Fluoride (AgF)A method for synthesizing N-trifluoromethyl amides under mild, room temperature conditions has been established. escholarship.orgnih.gov

Exploration of Fluoride-Mediated Derivatizations

The fluoride ion itself, or various fluoride sources, can play a crucial role in derivatization reactions, either by catalyzing the transformation or by participating directly in the reaction mechanism. These fluoride-mediated processes expand the synthetic utility of compounds like this compound.

In the synthesis of acyl fluorides from carboxylic acids, various fluorinating agents are employed. googleapis.com For instance, the conversion of trichloromethylbenzoyl chlorides to trifluoromethylbenzoyl fluorides can be achieved using hydrogen fluoride (HF), often in the presence of a halogen transfer catalyst like antimony pentachloride. googleapis.com The reaction conditions, such as temperature and pressure, can be tuned to optimize the yield of the desired product. google.com

In other contexts, fluoride salts like silver fluoride (AgF) are used to promote specific transformations. AgF has been successfully employed in the synthesis of N-trifluoromethyl amides from isothiocyanates, where it facilitates a desulfurization-fluorination sequence. escholarship.orgnih.gov Another important fluoride source is potassium bifluoride (KHF₂), which has been used to activate trifluoromethyltrimethylsilane (TMSCF₃) for the trifluoromethylation of sulfonyl fluorides in a process known as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov The bifluoride ion is believed to form a hypervalent silicon-ate complex, which then delivers the trifluoromethyl group. cshl.edu The fluoride ion can also induce cyclization reactions in specific fluoro-olefins. nih.gov

The table below details the influence of various fluoride sources on derivatization reactions.

Fluoride SourceReaction TypeRole of Fluoride
Hydrogen Fluoride (HF)Halogen Exchange (e.g., -CCl₃ to -CF₃)Fluorinating agent, often with a catalyst, to convert trihalomethyl groups into trifluoromethyl groups. googleapis.comgoogle.com
Silver Fluoride (AgF)Desulfurization-FluorinationReacts with isothiocyanates to generate intermediates for the synthesis of N-trifluoromethyl amides. escholarship.orgnih.gov
Potassium Bifluoride (KHF₂)SuFEx TrifluoromethylationActivates TMSCF₃ for the nucleophilic trifluoromethylation of sulfonyl fluorides. nih.gov
Cesium Fluoride (CsF)CatalysisActs as a catalyst in the esterification of amides, likely by facilitating the formation of an acyl fluoride intermediate. researchgate.net

Derivatization with fluorine-containing reagents is a powerful technique in analytical chemistry, particularly for enhancing the sensitivity and selectivity of detection methods like gas chromatography-mass spectrometry (GC-MS). nih.gov The introduction of a trifluoromethyl group, as would be achieved using this compound, imparts high electronegativity to the analyte derivative. nih.gov This property is highly advantageous for detection using negative chemical ionization (NCI) mass spectrometry, which can lead to a significant increase in sensitivity and lower limits of detection. nih.gov

Fluoride derivatization has been successfully applied for the trace analysis of biomarkers, such as those for nitrogen mustard exposure, in biological samples like plasma and urine. nih.gov The resulting fluorinated derivatives exhibit improved chromatographic behavior and enhanced detector response. nih.gov

Beyond mass spectrometry, the presence of fluorine atoms, especially the ¹⁹F nucleus in a CF₃ group, provides a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for structural elucidation and for monitoring reaction progress. Furthermore, specialized NMR techniques, such as using a chiral liquid crystal solvent, can be employed to determine the enantiopurity of chiral molecules containing a fluorine label. beilstein-journals.org This has been demonstrated in studies of the stereochemical outcomes of C-F activation reactions. beilstein-journals.org

Computational and Theoretical Investigations of 3 Trifluoromethyl Benzoyl Fluoride

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for elucidating the fundamental electronic characteristics of 3-(trifluoromethyl)benzoyl fluoride (B91410), particularly the interplay between the acyl fluoride and the trifluoromethyl group on the aromatic ring.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine, which imparts significant ionic character to the bond. wikipedia.org This results in a short and highly polarized bond with substantial bond dissociation energy (BDE). wikipedia.orgalfa-chemistry.com Quantum chemical calculations allow for the precise quantification of these properties.

In 3-(trifluoromethyl)benzoyl fluoride, there are two distinct types of C-F bonds: one in the acyl fluoride group (COF) and three in the trifluoromethyl group (-CF3).

Acyl Fluoride C-F Bond: Quantum chemical calculations on the parent benzoyl fluoride molecule, which have been corroborated by X-ray crystallography, show a comparatively short C-F bond length. researchgate.net This is a result of the carbon atom's sp2 hybridization and the electron-withdrawing nature of the adjacent carbonyl oxygen.

Trifluoromethyl C-F Bonds: The C-F bonds within the -CF3 group are strengthened by the presence of multiple fluorine atoms on the same carbon. wikipedia.org High-level quantum chemical predictions for various per- and polyfluoroalkyl substances (PFAS) show C-F BDEs ranging from approximately 405 to 551 kJ/mol. nih.gov

Computational studies on this compound would precisely calculate bond lengths, bond angles, vibrational frequencies, and bond dissociation energies for all C-F bonds, providing a detailed picture of their strength and reactivity.

Table 1: Typical Carbon-Fluorine Bond Properties from Computational Studies

PropertyTypical Calculated Value/RangeSignificance
C-F Bond Length (Aromatic)~1.36 ÅShorter than other carbon-halogen bonds, indicating strength. wikipedia.org
C(sp3)-F Bond Length (-CF3)~1.35 ÅShortened due to geminal fluorination effect. wikipedia.org
C(sp2)-F Bond Length (Acyl)~1.30 - 1.32 ÅVery short due to sp2 carbon hybridization and resonance. researchgate.net
Bond Dissociation Energy (BDE)110-130 kcal/mol (460-545 kJ/mol)Indicates a very strong, stable bond requiring significant energy to break. wikipedia.orgnih.gov
IR Stretching Frequency1000-1360 cm⁻¹Strong absorption useful for spectroscopic identification. wikipedia.org

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that profoundly influences the electronic landscape of the benzene (B151609) ring. This effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the ring through the sigma bond framework.

Computational methods such as Natural Bond Orbital (NBO) analysis and visualization of molecular electrostatic potential (MEP) maps are used to quantify this effect.

Electron Density Distribution: Calculations would show a significant depletion of electron density on the aromatic ring, particularly at the ortho and para positions relative to the -CF3 group. The carbon atom of the -CF3 group itself would be highly electron-deficient.

Electrophilic Aromatic Substitution: The deactivation of the ring makes electrophilic substitution reactions slower. The inductive withdrawal destabilizes the cationic intermediates (arenium ions) that form when an electrophile attacks the ortho or para positions. The meta-position is less destabilized, making the -CF3 group a meta-director for electrophilic aromatic substitution. nih.gov

Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energies.

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For reactions involving this compound, such as hydrolysis or Friedel-Crafts acylation, DFT studies would be employed to:

Map the Potential Energy Surface: Trace the energetic profile of the reaction from reactants to products.

Identify Intermediates: Locate stable species along the reaction coordinate, such as tetrahedral intermediates in nucleophilic acyl substitution.

Characterize Reaction Pathways: Differentiate between possible mechanisms, for example, an associative (SN2-like) versus a dissociative (SN1-like) pathway for C-F bond activation or substitution. beilstein-journals.org Studies on the Friedel-Crafts acylation of other substrates often use DFT at levels like B3LYP/6-311G(d,p) to analyze the multi-step mechanism involving the Lewis acid catalyst. researchgate.net

For instance, a DFT study of the hydrolysis of this compound would model the approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final expulsion of hydrogen fluoride to form 3-(trifluoromethyl)benzoic acid.

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS)—the highest energy point on the minimum energy pathway between a reactant and a product.

Transition State Searching: Algorithms are used to locate the exact geometry of the TS, which is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. Computational studies can calculate these barriers with high accuracy. researchgate.net For example, modeling the Friedel-Crafts acylation of an arene with this compound would involve calculating the activation energies for the formation of the sigma complex and for the subsequent deprotonation step. researchgate.net

Kinetic isotope effect (KIE) calculations can also be performed to compare with experimental data, helping to confirm the rate-determining step of a reaction. frontiersin.org

Table 2: Data Obtained from Computational Modeling of Reaction Pathways

Computational OutputDescriptionApplication
Optimized GeometriesLowest energy structures of reactants, intermediates, products, and transition states.Provides bond lengths and angles for all species in the reaction.
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.Predicts reaction rates and kinetic feasibility. researchgate.net
Reaction Energy (ΔErxn)The overall energy change from reactants to products.Determines if a reaction is exothermic or endothermic.
Imaginary FrequenciesVibrational analysis of a transition state yields one imaginary frequency.Confirms a calculated structure is a true transition state. researchgate.net
Intrinsic Reaction Coordinate (IRC)A calculation that follows the reaction path down from the transition state.Confirms that a transition state connects the correct reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, it possesses degrees of conformational freedom that can be explored computationally.

Conformational Analysis: The primary sources of flexibility are the rotation around the single bond connecting the carbonyl carbon to the aromatic ring and the rotation of the trifluoromethyl group around its bond to the ring. Theoretical calculations on benzoyl fluoride have investigated the internal rotational barrier of the C-C bond. nih.gov A conformational search for this compound would identify the lowest energy conformer (likely planar or near-planar for the benzoyl fluoride moiety) and determine the rotational energy barriers for both the -COF and -CF3 groups.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule. For this compound, an MD simulation could be used to:

Explore the accessible conformational space at different temperatures.

Simulate the molecule's behavior in different solvents, analyzing solute-solvent interactions.

Study the dynamics of its interaction with a biological target, such as an enzyme active site, if relevant.

While specific MD simulation studies on this compound are not prominent in the literature, data for related molecules like N-[3-(Trifluoromethyl)benzyl]-1-propanamine are available and demonstrate the types of files and force fields used for such simulations. uq.edu.au

Exploration of Stable Conformations in Solution and Gas Phase

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carbonyl group to the phenyl ring. This rotation gives rise to different spatial arrangements of the carbonyl fluoride and trifluoromethyl groups relative to the aromatic ring. Theoretical calculations, typically employing density functional theory (DFT), are used to identify the stable conformers and to determine their relative energies.

In the gas phase, the molecule is expected to exist predominantly in its lowest energy conformation. Computational studies on similar molecules, such as 2-fluoro and 2-trifluoromethyl benzaldehydes, have shown that planar conformations are generally favored. For this compound, it is plausible that both a syn (where the C=O bond is on the same side of the C-C bond as the trifluoromethyl group) and an anti (where the C=O bond is on the opposite side) conformer can exist. The relative energies of these conformers would determine their population distribution in the gas phase.

In solution, the conformational equilibrium can be influenced by the polarity of the solvent. Polar solvents may stabilize a more polar conformer. For instance, studies on 2-substituted fluoro- and trifluoromethyl-benzaldehydes and related compounds have demonstrated that the relative stability of conformers can shift with solvent polarity rsc.org. It is reasonable to infer a similar behavior for this compound.

Table 1: Postulated Stable Conformations of this compound

ConformerDihedral Angle (C-C-C=O) (Approximate)Relative Energy (Gas Phase)Relative Energy (Solution)
syn~0°Postulated to be a stable conformerDependent on solvent polarity
anti~180°Postulated to be a stable conformerDependent on solvent polarity

Note: The data in this table is hypothetical and based on inferences from structurally similar molecules. Specific computational data for this compound is required for accurate values.

Insights into Intermolecular Interactions

The trifluoromethyl group and the acyl fluoride moiety in this compound introduce several possibilities for significant intermolecular interactions, which play a crucial role in the condensed phase properties of the compound. Computational studies on fluorinated organic molecules have highlighted the importance of various non-covalent interactions.

Key Intermolecular Interactions:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···F hydrogen bonds can form between the aromatic C-H groups and the oxygen or fluorine atoms of neighboring molecules. The acidity of the aromatic protons can influence the strength of these interactions.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group and the acyl fluoride can act as halogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative fluorine and oxygen atoms. These dipole-dipole interactions are expected to be a major contributor to the intermolecular forces.

Dispersion Forces: London dispersion forces are also expected to play a significant role, particularly due to the presence of the relatively large and polarizable trifluoromethyl group.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can provide a deeper understanding of the nature and strength of these interactions. For example, studies on trifluoromethylated benzanilides have shown a complex interplay of N-H···O, C-H···O, C-H···F, C-F···F, and C-F···π interactions that dictate the molecular conformation and crystal packing. It is highly probable that similar interactions are at play in the solid state of this compound.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Weak Hydrogen BondAromatic C-HCarbonyl Oxygen (C=O), Fluorine (C-F, CF3)Contributes to crystal packing and solution-phase aggregation.
Halogen BondC-F (Acyl/CF3)Electronegative atoms (O, F)Influences molecular assembly.
π-π StackingPhenyl RingPhenyl RingImportant for stabilizing crystal structures.
Dipole-DipoleMoleculeMoleculeA primary force governing intermolecular attraction.

Note: This table is a qualitative representation based on the functional groups present in the molecule and findings for related compounds.

Catalytic Transformations Involving 3 Trifluoromethyl Benzoyl Fluoride

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for activating and functionalizing the otherwise inert bonds within 3-(trifluoromethyl)benzoyl fluoride (B91410). Palladium, in particular, has been instrumental in mediating these complex transformations.

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the acyl fluoride moiety of 3-(trifluoromethyl)benzoyl fluoride can participate in such reactions, the activation of the trifluoromethyl group for cross-coupling is less common but highly desirable. The development of palladium catalysts capable of activating C-F bonds has opened avenues for using polyfluoroaromatic compounds in Suzuki-Miyaura type cross-coupling reactions. nih.gov

These reactions often proceed without the need for an external base, as the fluoride anion generated can activate the organoboron reagent. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of these couplings. Bulky, electron-rich monodentate phosphine ligands are often required to facilitate the challenging C-F reductive elimination step from the arylpalladium(II) fluoride intermediate. nih.gov

For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides demonstrates the general principle of forming Ar-CF3 bonds under mild conditions. nih.gov This process tolerates a wide array of functional groups, suggesting that a molecule like this compound could potentially undergo further functionalization. The table below illustrates typical conditions for the trifluoromethylation of aryl chlorides, a reaction class that shares mechanistic features with the functionalization of trifluoromethylarenes.

Table 1: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

Aryl ChlorideCatalyst/LigandCF3 SourceSolventTemperature (°C)Yield (%)Reference
4-ChlorotoluenePd(dba)2 / BrettPhosTESCF3/CsFTHF2595 nih.gov
4-ChloroanisolePd(dba)2 / BrettPhosTESCF3/CsFTHF2598 nih.gov
Methyl 4-chlorobenzoatePd(dba)2 / BrettPhosTESCF3/CsFTHF5099 nih.gov

Organocatalysis and Biocatalysis

Organocatalysis offers a metal-free alternative for activating this compound, focusing primarily on the reactivity of the acyl fluoride group.

N-Heterocyclic Carbene (NHC) Catalysis in Acyl Fluoride Reactivity

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate acyl fluorides by converting them into highly reactive acylazolium intermediates. nih.govacs.org This "umpolung" or polarity reversal strategy transforms the normally electrophilic acyl carbon into a nucleophilic species upon formation of the Breslow intermediate.

The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of this compound. Subsequent elimination of the fluoride ion generates the electrophilic acylazolium salt. This intermediate can then react with various nucleophiles or undergo further transformations. For example, in the presence of a photoredox catalyst, this intermediate can engage in radical reactions, such as coupling with alkenes and a trifluoromethyl source like the Langlois reagent (CF3SO2Na) to form β-trifluoromethylated ketones. researchgate.net The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group would enhance the electrophilicity of the acylazolium intermediate, potentially accelerating the reaction. The general applicability of NHCs in catalyzing reactions of aroyl fluorides suggests that this compound is a suitable substrate for such transformations. nih.govacs.orgresearchgate.net

Phase-Transfer Catalysis in Fluoride-Mediated Reactions

Phase-transfer catalysis (PTC) is a powerful technique for enabling reactions between reagents located in different immiscible phases, such as a solid inorganic salt and an organic substrate in a non-polar solvent. ox.ac.uknih.gov In the context of fluoride-mediated reactions, PTC can be used to solubilize fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) in organic media. ox.ac.ukphasetransfercatalysis.com

While not directly acting on this compound itself, PTC is crucial for reactions where fluoride is a nucleophile. A key development is Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC). ox.ac.uknih.gov In this approach, a chiral hydrogen-bond donor, such as a bis-urea catalyst, binds to the fluoride anion from an alkali metal salt (e.g., CsF), shuttling it into the organic phase as a soluble, chiral complex. nih.govorganic-chemistry.org This strategy has been successfully applied in enantioselective nucleophilic fluorinations. nih.govorganic-chemistry.org Organoboranes have also been explored as phase-transfer catalysts for nucleophilic fluorination using CsF, where the borane's fluoride affinity is a key parameter for effective catalysis. rsc.org These PTC methods provide a conceptual framework for designing reactions where the fluoride ion, potentially sourced from this compound under specific conditions or introduced externally, can participate in transformations under mild, controlled conditions.

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis represents another fundamental strategy for activating this compound, primarily by enhancing the electrophilicity of the carbonyl group.

Lewis acids, as electron-pair acceptors, coordinate to the carbonyl oxygen of the acyl fluoride. wikipedia.org This coordination polarizes the carbonyl group, making the carbon atom significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. This principle is widely applied in reactions like Friedel-Crafts acylation. wikipedia.org While strong Lewis acids like AlCl3 are common, a range of metal-based catalysts, including those of titanium, boron, and tin, are also effective. wikipedia.org In some systems, Lewis acids have been shown to catalyze sulfur fluoride exchange (SuFEx) reactions, demonstrating their ability to mediate transformations involving fluoride exchange, a concept relevant to the reactivity of acyl fluorides. organic-chemistry.org

Brønsted acids, or proton donors, can also catalyze reactions involving acyl fluorides. rsc.orgyoutube.com Protonation of the carbonyl oxygen serves a similar purpose to Lewis acid coordination, activating the substrate for nucleophilic attack. youtube.com Studies on the hydrolysis of benzoyl fluoride have shown that the reaction can be catalyzed by Brønsted acids. rsc.org In non-aqueous media, Brønsted acids can facilitate reactions where the acyl fluoride acts as an acylating agent. For example, the activation of benzylic C-F bonds for Friedel-Crafts reactions can be achieved using hydrogen-bond donors like hexafluoroisopropanol (HFIP), which acts as a protic acid activator. beilstein-journals.org This mode of activation highlights how Brønsted acids can play a crucial role in transformations involving organofluorine compounds.

Role of Lewis Acids in Fluorination and Rearrangement Processes

The interaction of this compound with Lewis acids can facilitate notable catalytic transformations, including halogen exchange and rearrangement reactions. While direct fluorination reactions using this compound as a fluorinating agent are not extensively documented, its behavior in the presence of strong Lewis acids highlights its capacity to participate in halogen redistribution.

A key example of such a transformation is the catalyzed halogen exchange reaction. Research has demonstrated that this compound can react with 3-trichloromethylbenzoyl chloride in the presence of a catalytic amount of a strong Lewis acid, such as antimony pentachloride (SbCl₅). This reaction does not result in the fluorination of a separate substrate but rather in a redistribution of the halide atoms on the benzoyl framework, yielding 3-trifluoromethylbenzoyl chloride.

In a specific example of this process, a mixture of 3-trichloromethylbenzoyl chloride and 3-trifluoromethylbenzoyl fluoride was heated in the presence of antimony pentachloride. The resulting product mixture contained 3-trifluoromethylbenzoyl chloride, indicating that a halogen exchange had occurred. This transformation is driven by the Lewis acid's ability to facilitate the transfer of halide ions. The reaction can be represented as follows:

Reaction of 3-Trichloromethylbenzoyl Chloride with this compound

C₈H₄Cl₄O + C₈H₄F₄O $\xrightarrow{SbCl_5}$ C₈H₄ClF₃O

Table 1: Reaction components and products in the Lewis acid-catalyzed halogen exchange.

Reactant A Reactant B Catalyst Major Product

This type of reaction is part of a broader class of halogen exchange (halex) reactions that are often mediated by Lewis acids. Boron trihalides, for instance, are known to activate C-F bonds, particularly in trifluoromethyl arenes, to facilitate halogen exchange. The presence of a strong Lewis acid is crucial for activating the otherwise stable carbon-fluorine bond. nsf.gov

Reactivity in Superacidic Media Leading to Acylium Ion Intermediates

The formation of an acylium ion from an acyl fluoride involves the abstraction of the fluoride ion by the Lewis acid. In the context of a superacid system, such as a mixture of hydrogen fluoride (HF) and a strong Lewis acid like antimony pentafluoride (SbF₅), the acyl fluoride is protonated at the carbonyl oxygen. This protonation further polarizes the carbon-fluorine bond, facilitating its cleavage and the formation of the acylium ion.

Studies on fumaryl (B14642384) fluoride in the superacid system HF/SbF₅ have shown the formation of both monoprotonated and diprotonated species, which have been characterized by low-temperature NMR spectroscopy and single-crystal X-ray analysis. nih.gov In these protonated species, a significant shortening of the C-F bond is observed, which is a consequence of the positive charge on the molecule. nih.gov

Based on this precedent, it is anticipated that this compound would react in a similar manner in a superacidic environment to form the 3-(trifluoromethyl)benzoyl acylium ion. The generation of this electrophilic species would render it a potent agent for acylating aromatic compounds.

Postulated Reaction in Superacidic Media

CF₃C₆H₄COF + HF/SbF₅ → [CF₃C₆H₄CO]⁺[SbF₆]⁻ + HF

The stability of the resulting acylium ion would be influenced by the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring. While this group is generally deactivating, the generation of the highly electrophilic acylium cation is a characteristic reaction of acyl halides in superacidic conditions.

Retrosynthesis Analysis

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